molecular formula C23H17BrClN3O3S B2417800 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide CAS No. 1023866-41-2

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide

Cat. No.: B2417800
CAS No.: 1023866-41-2
M. Wt: 530.82
InChI Key: IVFGRRGEKCWAOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups could lead to interesting electronic and steric effects .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could make it a potential explosive .

Scientific Research Applications

Chemistry and Pharmacology

  • The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, were extensively reviewed. The research delved into their emergence as substances of abuse and their significant impact on drug markets and public health. The study highlighted the importance of international early warning systems in tracking emerging psychoactive substances and recommended pre-emptive research to ensure early detection in toxicological samples, emphasizing the relevance of stereochemistry in potency and detection methods (Sharma et al., 2018).

Synthesis and Material Science

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl was developed, highlighting the challenges and limitations of existing methods, and proposing a new approach for the large-scale production of this compound. This research is vital for understanding the manufacturing process of complex molecules and improving industrial production efficiency (Qiu et al., 2009).

Environmental Science

  • The review on the occurrence, fate, and behavior of parabens in aquatic environments provides essential insights into their biodegradability, prevalence in surface water and sediments, and the resulting environmental implications. The study calls for further research to understand the toxicity of chlorinated parabens and their impact on ecosystems and human health (Haman et al., 2015).
  • The critical review on novel brominated flame retardants in indoor air, dust, consumer goods, and food sheds light on their occurrence, potential risks, and the need for more research on their environmental fate and toxicity. The study reveals knowledge gaps and calls for comprehensive monitoring programs and improved analytical methods (Zuiderveen et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with a specific protein or enzyme in the body. Without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The presence of a nitro group could make it potentially explosive, and the bromine atom could make it hazardous to the environment .

Future Directions

Future research on this compound could involve studying its physical and chemical properties in more detail, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-chloro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O3S/c24-15-7-5-14(6-8-15)21-22(17-3-1-2-4-20(17)27-21)32-12-11-26-23(29)18-13-16(28(30)31)9-10-19(18)25/h1-10,13,27H,11-12H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGRRGEKCWAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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